Home > Products > Screening Compounds P70271 > 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one - 103784-03-8

1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

Catalog Number: EVT-389675
CAS Number: 103784-03-8
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Bromoethyl)-2,3-dihydro-3-propyl-1,3,2-benzodiazaphosphorin-4(1H)-one 2-oxide

    Compound Description: This compound is a benzodiazaphosphorinone derivative featuring a propyl substituent on the nitrogen atom at position 3 and a 2-bromoethyl group on the nitrogen atom at position 1. [] This specific compound is investigated for its reactivity with carbon disulfide under different basic conditions. []

    Relevance: This compound is structurally very similar to 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. Both share a 1-(2-bromoethyl)-1,3-dihydro-2H-heterocycle core structure, differing primarily in the presence of the phosphorus-containing ring in this compound. The reactions of this compound with carbon disulfide, resulting in either tricyclic fused structures or unusual adducts, provide insight into potential synthetic pathways and reactivity patterns relevant to understanding the chemistry of 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one. []

4-[1′-(β-Bromoethyl)-4′-oxo-3′-propyl-1′,2′,3′,4′-tetrahydro-1,3,2-benzodiazaphosphorin-2′-sulfide]-1,2,3,4,4a,4b,5,6-octahydro-6-oxo-5-propyl-3,4b,4a-thiazphosphaphenanthridine 4a,2′-dioxide

    Compound Description: This complex molecule is a thiazphosphaphenanthridine derivative, formed through an unusual reaction of 1-(2-Bromoethyl)-2,3-dihydro-3-propyl-1,3,2-benzodiazaphosphorin-4(1H)-one 2-oxide with carbon disulfide in the presence of triethylamine. []

    Relevance: This compound, while structurally complex, highlights a unique reactivity pattern of the structurally similar 1-(2-Bromoethyl)-2,3-dihydro-3-propyl-1,3,2-benzodiazaphosphorin-4(1H)-one 2-oxide. [] The formation of this compound underscores the potential for unexpected reactivity pathways when 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is exposed to similar reaction conditions.

Overview

1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound belonging to the class of benzimidazoles, which are heterocyclic compounds containing a fused benzene and imidazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source and Classification

This compound can be derived from various synthetic routes involving benzimidazole derivatives. It is classified under organic compounds, specifically as a substituted benzimidazol-2-one. The compound is often utilized as an intermediate in the synthesis of pharmacologically active agents, including those targeting central nervous system disorders and other therapeutic areas.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1,3-dihydro-2H-benzimidazol-2-one as a precursor.
  2. Bromination: The introduction of the bromoethyl group is achieved through a bromination reaction using 1-bromoethane or similar reagents.
  3. Reaction Conditions: Commonly used conditions include refluxing the reaction mixture in suitable solvents like dimethylformamide or tetrahydrofuran, often in the presence of bases such as potassium carbonate to facilitate the reaction.

For example, one method involves reacting 1,3-dihydro-2H-benzimidazol-2-one with 1-bromoethane in a solvent like dimethylformamide at elevated temperatures to yield the desired product with good yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one is C9H10BrN3OC_9H_{10}BrN_3O. The compound features a bromoethyl substituent at the nitrogen atom of the benzimidazole ring, significantly influencing its chemical behavior and reactivity.

  • Molecular Weight: Approximately 232.09 g/mol
  • Structural Representation: The structure can be depicted as follows:
Benzimidazole Ring C9H10BrN3O)\text{Benzimidazole Ring}\rightarrow \text{ C}_{9}\text{H}_{10}\text{BrN}_{3}\text{O})

The presence of the bromine atom introduces electrophilic characteristics that can participate in further chemical reactions.

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives with potentially enhanced biological activity.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex structures used in drug development. For instance, it has been used in synthesizing flibanserin, an antidepressant medication .
Mechanism of Action

The mechanism of action for compounds derived from 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves modulation of neurotransmitter systems. For example, derivatives may interact with serotonin receptors or dopamine receptors, influencing mood and behavior. The specific pathways depend on the substituents attached to the benzimidazole core and their interactions within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Melting Point: The melting point ranges between 116°C to 118°C depending on purity .

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: Stable under normal conditions but may degrade upon exposure to strong acids or bases.
Applications

The primary applications of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one include:

  • Pharmaceutical Development: As an intermediate for synthesizing various biologically active compounds including antidepressants and anti-anxiety medications.
  • Research Applications: Used in studies exploring new therapeutic agents targeting neurological disorders due to its ability to modify neurotransmitter activity.
Synthetic Methodologies and Optimization

Nucleophilic Alkylation Strategies for Ethyl-Bromide Functionalization

Nucleophilic alkylation represents the most direct and industrially scalable approach for introducing the 2-bromoethyl functional group onto the benzimidazolone core. This method exploits the nucleophilic character of the benzimidazolone nitrogen atoms, particularly the N1 position, which exhibits higher reactivity toward alkylation compared to the N3 atom due to reduced steric hindrance and electronic effects. The reaction typically involves treating the parent 1,3-dihydro-2H-benzimidazol-2-one with 1,2-dibromoethane in a polar aprotic solvent, producing the target compound alongside hydrogen bromide as a byproduct [2] [9].

Regioselectivity control remains a critical consideration in this synthesis. Studies indicate that employing stoichiometric optimization (typically a 1:1.2 molar ratio of benzimidazolone to 1,2-dibromoethane) minimizes bis-alkylation products. The reaction temperature significantly impacts selectivity, with optimal yields obtained between 60-80°C. Higher temperatures promote undesirable polymerization of the dibromoethane reagent, while lower temperatures result in incomplete conversion [8]. The inherent regiochemical preference for N1-alkylation has been confirmed through X-ray crystallographic studies of analogous compounds, demonstrating that steric factors dominate the orientation of alkylation [8].

Table 1: Optimization Parameters for Nucleophilic Alkylation

ParameterSuboptimal ConditionOptimized ConditionYield Impact
SolventDichloromethaneAnhydrous DMF+35% yield
Temperature25°C70°C+42% yield
Benzimidazolone: DBE Ratio1:2.51:1.2+28% yield (reduced bis-alkylation)
Reaction Time4 hours18 hours+22% yield
BaseTriethylaminePotassium carbonate+15% yield

Post-reaction purification challenges arise from residual dibromoethane and polymeric byproducts. Efficient isolation typically employs a sequence of aqueous extraction (to remove inorganic salts) followed by silica gel chromatography or recrystallization from ethanol/water mixtures. Crystalline products obtained via recrystallization generally exhibit higher purity (>97%) compared to chromatographed material, as confirmed by HPLC analysis [9].

Cyclocondensation Approaches for Benzimidazolone Core Formation

Cyclocondensation methodologies construct the benzimidazolone ring system with the bromoethyl functionality already incorporated, offering an alternative strategic approach. This two-step sequence begins with N-(2-bromoethyl)-o-phenylenediamine intermediates, which subsequently undergo cyclization with carbonyl sources such as urea derivatives, phosgene equivalents, or carbon monoxide under catalytic conditions . The cyclization step proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the cyclic urea structure characteristic of benzimidazolones [2].

Significant advancements have been achieved in cyclization efficiency through reagent selection. Carbonyldiimidazole (CDI) demonstrates particular effectiveness in dichloromethane or THF solvents, yielding 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one under mild conditions (0-25°C) with minimal epimerization or side reactions. Alternatively, high-pressure carbonylation (20-50 bar CO pressure) employing palladium catalysts provides an atom-economical route, though this method requires specialized equipment and generates the product in slightly lower yields (68-72%) compared to CDI-mediated cyclizations (85-90%) .

Table 2: Cyclization Methods for Benzimidazolone Core Formation

Cyclization AgentConditionsReaction TimeYieldAdvantages
Carbonyldiimidazole (CDI)0-25°C, DCM/THF4-6 hours85-90%Mild conditions, high selectivity
Triphosgene0°C, base, anhydrous1-2 hours75-80%Rapid reaction
Carbon Monoxide50 bar, Pd(OAc)₂, DMF12-16 hours68-72%Atom economy
Urea180-200°C, solventless3-5 hours60-65%Low-cost reagents

The precursor synthesis for this route involves selective monoalkylation of o-phenylenediamine with 1,2-dibromoethane. This step requires careful control to prevent over-alkylation, typically achieved through slow addition of dibromoethane to a large excess of diamine at 0°C in ethanol. Subsequent protection of the remaining amine group (e.g., as an acetyl derivative) before cyclization prevents unwanted side reactions during ring formation. Final deprotection (if employed) and cyclization complete the synthesis, yielding products with purities >95% as determined by LC-MS analysis [2] .

Catalytic Pathways for N-Alkylation of Benzimidazolone Derivatives

Traditional alkylation methods suffer from limitations including harsh conditions, poor regioselectivity, and significant waste generation. Catalytic approaches offer solutions to these challenges, particularly through transition metal-catalyzed N-alkylation and phase-transfer catalysis. Palladium complexes, notably those incorporating bulky phosphine ligands (e.g., tri-tert-butylphosphine), efficiently catalyze the coupling of benzimidazolone with 2-bromoethanol derivatives in the presence of mild bases like cesium carbonate. This method achieves excellent N1 selectivity (N1/N3 > 20:1) and tolerates a broader range of functional groups compared to classical alkylation [8].

Copper(I) catalysis provides a cost-effective alternative, particularly effective when employing N,N'-dimethylethylenediamine (DMEDA) as a ligand in conjunction with copper(I) iodide. This system operates effectively at 80-90°C in dioxane, converting bromoethyl precursors to the target compound with 75-82% isolated yield. Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the C-Br bond followed by coordination of the benzimidazolone nitrogen and subsequent reductive elimination [6].

Phase-transfer catalysis (PTC) offers practical advantages for scale-up, eliminating the need for anhydrous conditions and expensive metal catalysts. Benzyltriethylammonium chloride (TEBAC) or more lipophilic Aliquat 336 catalysts facilitate the reaction between benzimidazolone and 1,2-dibromoethane in biphasic systems (toluene/aqueous NaOH). The reaction proceeds at 40-50°C with vigorous stirring, achieving moderate to good yields (65-75%). The enhanced nucleophilicity of the benzimidazolone anion in organic media under PTC conditions drives regioselective alkylation at N1 while suppressing hydrolysis of the dibromide reagent [8].

Table 3: Catalytic Systems for N-Alkylation of Benzimidazolone

Catalytic SystemConditionsN1 SelectivityYieldTurnovers
Pd(OAc)₂/P(t-Bu)₃Toluene, 100°C, Cs₂CO₃>20:188%450
CuI/DMEDADioxane, 85°C, K₃PO₄15:178%320
Aliquat 336 (PTC)Toluene/50% NaOH, 45°C10:170%200
Organocatalyst (DBU/DMAP)MeCN, reflux, 24h8:165%N/A

Recent advances in organocatalytic alkylation utilize dual catalyst systems combining 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 4-dimethylaminopyridine (DMAP). These catalysts activate both the benzimidazolone and the alkyl halide through hydrogen bonding and nucleophilic activation, respectively. While yields remain moderate (60-65%), this metal-free approach provides an attractive option for synthesizing halogen-sensitive derivatives and avoids potential metal contamination in pharmaceutical intermediates [2].

Solvent and Reagent Optimization in Bromoethyl Intermediate Synthesis

Solvent selection critically influences reaction kinetics, selectivity, and purity in synthesizing 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one. Comparative studies reveal significant yield variations across solvent systems:

  • Polar aprotic solvents (DMF, DMAc, NMP): These solvents (dielectric constant ε = 36-48) provide optimal solubilization for both the benzimidazolone anion and alkyl halide, facilitating SN₂ reaction kinetics. DMF emerges as the superior solvent, consistently delivering yields exceeding 85% in nucleophilic alkylations. However, these solvents present challenges in product isolation due to high boiling points (153-202°C) and require extensive washing with water to achieve acceptable purity levels [9].
  • Medium polarity solvents (Acetonitrile, acetone): Offering reduced environmental persistence and easier removal (boiling points 81-82°C), acetonitrile supports moderate yields (70-75%) with significantly faster reaction times (6-8 hours vs. 12-24 hours in DMF). Acetone exhibits similar efficiency but suffers from competing aldol condensation under basic conditions at elevated temperatures .
  • Protic solvents (Ethanol, isopropanol): While enabling easier product crystallization, these solvents reduce yields to 50-60% due to solvolysis of the 1,2-dibromoethane reagent. Ethanol particularly promotes ethyl ether byproducts through Williamson ether synthesis, complicating purification .

Properties

CAS Number

103784-03-8

Product Name

1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

IUPAC Name

3-(2-bromoethyl)-1H-benzimidazol-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)

InChI Key

KDJVKIGAWRJSJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)N2CCBr

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.